(R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
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Overview
Description
®-2-(2-Acetylphenyl)-2-hydroxyacetic acid is a chiral compound with significant importance in organic chemistry. It features a hydroxyl group and an acetyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions. This compound is known for its applications in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid typically involves the enantioselective addition of an acetyl group to a phenyl ring followed by the introduction of a hydroxyl group. One common method is the asymmetric reduction of 2-(2-Acetylphenyl)-2-oxoacetic acid using chiral catalysts. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid may involve large-scale catalytic hydrogenation processes. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Acetylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 2-(2-Acetylphenyl)-2-oxoacetic acid or 2-(2-Acetylphenyl)acetic acid.
Reduction: Formation of 2-(2-Hydroxyphenyl)-2-hydroxyacetic acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
®-2-(2-Acetylphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of ®-2-(2-Acetylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups play crucial roles in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Acetylphenyl)-2-hydroxyacetic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(2-Acetylphenyl)acetic acid: Lacks the hydroxyl group, leading to different reactivity and applications.
2-(2-Hydroxyphenyl)-2-hydroxyacetic acid:
Uniqueness
®-2-(2-Acetylphenyl)-2-hydroxyacetic acid is unique due to its chiral nature and the presence of both hydroxyl and acetyl groups. This combination allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(2R)-2-(2-acetylphenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-4-2-3-5-8(7)9(12)10(13)14/h2-5,9,12H,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCSWLJUVZBEAS-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1[C@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595376 |
Source
|
Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915971-32-3 |
Source
|
Record name | (2R)-(2-Acetylphenyl)(hydroxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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